1-(吡咯烷-1-基磺酰基)哌嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

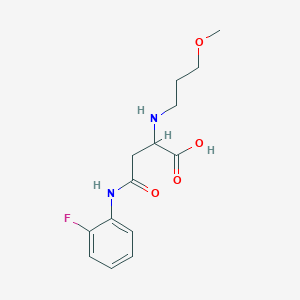

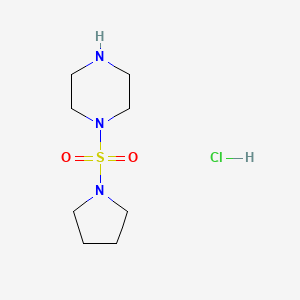

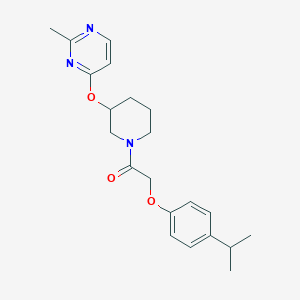

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C8H17N3O2S•HCl and a molecular weight of 255.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is represented by the formula C8H17N3O2S•HCl . The InChI code for this compound is 1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H .Physical And Chemical Properties Analysis

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a powder with a molecular weight of 255.77 . It is stored at room temperature .科学研究应用

合成和药理作用

一系列 1-取代吡咯烷-2-酮和吡咯烷衍生物表现出显着的抗心律失常和抗高血压活性,表明这些化合物在心血管疾病中的治疗潜力。药理作用归因于它们的 α-肾上腺能受体阻断性质,突出了具有甲氧基或氯代取代基的 1-苯基哌嗪部分对活性的重要性 (Malawska 等人,2002)。

抗惊厥活性

1,3-取代吡咯烷-2,5-二酮衍生物被确定为潜在的抗惊厥剂。这些化合物在小鼠癫痫发作的急性模型中显示出有希望的活性,表明它们在治疗癫痫方面的潜力。发现这些化合物的保护指数比众所周知的抗癫痫药物更有益,其中特定化合物在不同的癫痫发作模型中表现出高活性 (Rybka 等人,2017)。

药代动力学和代谢

相关化合物的代谢、排泄和药代动力学已在动物模型和人类中得到广泛研究。这些研究提供了对这些化合物给药后处置的关键见解,突出了它们的代谢途径和肾清除在其消除中的重要性。此类信息对于了解这些化合物的药理特征和安全性至关重要 (Sharma 等人,2012)。

合成技术

已经开发出用于生产 3-(吡咯烷-1-基)哌啶的创新合成方法,证明了该化合物在药物化学中的重要性。这些方法提供了生产大量化合物的有效途径,促进了其在药物研究和开发中的应用 (Smaliy 等人,2011)。

抗疟和抗菌活性

哌嗪和吡咯烷衍生物被合成并评估其抑制恶性疟原虫生长的能力,显示出显着的抗疟疾活性。研究结果表明这些化合物在开发新的抗疟疾药物方面的潜力。此外,一些化合物已表现出相当大的抗菌活性,突出了它们在解决各种微生物感染方面的多功能性 (Mendoza 等人,2011; Patel & Agravat, 2009)。

安全和危害

The safety information for “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用机制

Target of Action

The primary target of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets results in changes that affect the function of the nervous system.

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathways . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission . The downstream effects of this action are likely to include reduced neuronal excitability and potential paralysis of certain organisms .

Pharmacokinetics

It is known that upon entry into the systemic circulation, similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride’s action are likely to be related to its interaction with GABA receptors. By enhancing the inhibitory effects of GABA, it can lead to reduced neuronal excitability . In the context of anthelmintic action, this can result in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

属性

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXUDUJCXSBTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

amine hydrochloride](/img/structure/B2880647.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)